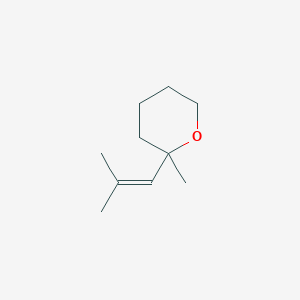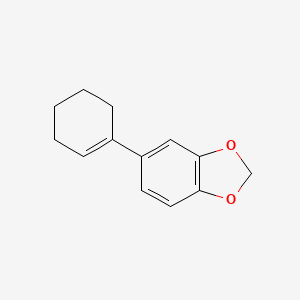![molecular formula C10H23F2O5PSi2 B14349121 Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate CAS No. 91410-84-3](/img/structure/B14349121.png)
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is a complex organophosphorus compound characterized by the presence of ethyl, trimethylsilyl, phosphoryl, and difluoroacetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate typically involves the reaction of ethyl difluoroacetate with bis(trimethylsilyl)phosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Reactants: Ethyl difluoroacetate and bis(trimethylsilyl)phosphoryl chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction in large reactors.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and unreacted starting materials.
Quality Control: Analytical methods such as NMR spectroscopy and mass spectrometry are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid and trimethylsilanol.
Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Reagents such as alcohols, amines, and thiols can be used for substitution reactions.
Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the compound.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide (oxidizing) and sodium borohydride (reducing) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphonic acid and trimethylsilanol.
Oxidation/Reduction Products: Different oxidation states of phosphorus compounds.
Aplicaciones Científicas De Investigación
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphoryl and difluoroacetate groups into organic molecules.
Materials Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate involves:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The phosphoryl and difluoroacetate groups can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl difluoroacetate: Lacks the phosphoryl and trimethylsilyl groups.
Bis(trimethylsilyl)phosphoryl chloride: Contains the phosphoryl and trimethylsilyl groups but lacks the ethyl and difluoroacetate groups.
Trimethylsilyl acetate: Contains the trimethylsilyl group but lacks the phosphoryl and difluoroacetate groups.
Uniqueness
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both phosphoryl and difluoroacetate groups makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
91410-84-3 |
|---|---|
Fórmula molecular |
C10H23F2O5PSi2 |
Peso molecular |
348.43 g/mol |
Nombre IUPAC |
ethyl 2-bis(trimethylsilyloxy)phosphoryl-2,2-difluoroacetate |
InChI |
InChI=1S/C10H23F2O5PSi2/c1-8-15-9(13)10(11,12)18(14,16-19(2,3)4)17-20(5,6)7/h8H2,1-7H3 |
Clave InChI |
QXZBOHWUASRWLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(F)(F)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)



![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

